2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
Overview
Description
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
2-(Substituted phenyl)oxazolo[4,5-b]pyridines, a category that includes 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, have been found to possess significant anti-inflammatory and analgesic activities. Some of these compounds have demonstrated activity levels comparable to phenylbutazone or indomethacin, notable for not causing irritation in the gastrointestinal tract like other acidic anti-inflammatory compounds (Clark et al., 1978).
Antimicrobial Properties
Certain derivatives of 2-(substituted)oxazolo[4,5-b]pyridine have shown promising antimicrobial activities against various bacterial strains and drug-resistant isolates, as well as fungal strains. These compounds have been observed to exhibit better activity against certain isolates compared to standard antibiotics like ampicillin and gentamicin (Celik et al., 2021).
Application in Dyes and Pigments
2-(Aminophenyl)oxazolo[4,5-b]pyridines have been utilized in the creation of monoazo dyes suitable for polyamide fabrics and in the production of cationic dyes for acrylic fibers. These dyes have been assessed for their color properties using tristimulus colorimetry, showcasing their potential in the textile industry (Barni et al., 1985).
Fluorescence Studies
The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been extensively studied. These compounds exhibit increased ground and excited state dipole moments upon the introduction of electron withdrawing and donating groups. Their fluorescence properties, including charge transfer characteristics, have potential applications in various scientific fields (Mac et al., 2007).
Future Directions
The future directions for research on 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine could include further exploration of its potential as an antimicrobial agent, given the promising results seen with similar oxazolo[4,5-b]pyridine derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKDMYJJLCCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547574 | |
Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111852-42-7 | |
Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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